molecular formula C12H25ClN2O B1465040 N,N-Dipropyl-3-piperidinecarboxamide hydrochloride CAS No. 937725-05-8

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride

Cat. No. B1465040
CAS RN: 937725-05-8
M. Wt: 248.79 g/mol
InChI Key: GTRJXNRQCRIJQI-UHFFFAOYSA-N
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Description

“N,N-Dipropyl-3-piperidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C12H25ClN2O . It is used in scientific research and is known for its complex structure.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The specific structure details are not provided in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular structure and formula . Detailed properties such as melting point, boiling point, solubility, etc., are not provided in the searched resources.

Scientific Research Applications

Environmental Applications

Research into nanofiltration membranes, which are crucial for water treatment, has seen the incorporation of piperazine-based compounds for enhancing membrane performance. Senlin Shao et al. (2022) have highlighted the development of crumpled polyamide layers in nanofiltration (NF) membranes, where piperazine derivatives play a key role. These membranes are notable for their improved water permeance, selectivity, and antifouling capabilities, underscoring the environmental applications of piperazine-based compounds in water purification and reuse (Shao et al., 2022).

Chemical Synthesis and Material Science

In the realm of chemical synthesis, piperazine derivatives are pivotal in creating structurally diverse N-heterocycles, which are fundamental in pharmaceuticals, agrochemicals, and material science. R. Philip et al. (2020) discussed the significance of tert-butanesulfinamide mediated asymmetric synthesis of N-heterocycles via sulfinimines, showcasing the versatility of piperazine derivatives in synthesizing complex molecular architectures. This methodology opens doors to new natural products and therapeutically relevant compounds, emphasizing the broad utility of piperazine structures in drug discovery and material science (Philip et al., 2020).

Biomedical Research

In biomedical research, piperazine derivatives have shown potential in various therapeutic areas. For instance, the exploration of novel agents that can mitigate chemotherapy-induced diarrhea has brought attention to piperazine structures. Xiaoxia Yang et al. (2005) reviewed potential inhibitors of chemotherapy-induced diarrhea, where the modulation of specific receptors by piperazine derivatives could offer new therapeutic strategies. This underscores the importance of piperazine compounds in developing side effect management therapies for cancer patients (Yang et al., 2005).

Mechanism of Action

While the specific mechanism of action for “N,N-Dipropyl-3-piperidinecarboxamide hydrochloride” is not detailed in the searched resources, it’s worth noting that piperidine derivatives have been found to regulate multiple signaling molecules and pathways, which could potentially be relevant .

properties

IUPAC Name

N,N-dipropylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11;/h11,13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJXNRQCRIJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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